Methyldelta-piperidinovalerate
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 5-piperidin-1-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-3-6-10-12-8-4-2-5-9-12/h2-10H2,1H3 |
InChI Key |
FYXPGVQYAFYJIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Piperidin-4-yl)acetate
Structural Differences :
- Methyldelta-piperidinovalerate has a five-carbon valerate chain with a piperidine group at the δ-position, whereas ethyl 2-(piperidin-4-yl)acetate features a two-carbon acetate chain with a piperidine ring at the 4-position of the acetate .
- Ester Group : Methyl (CH₃) vs. ethyl (C₂H₅), affecting lipophilicity and metabolic stability.
Physicochemical Properties :
Pirisudanol Dimaleate
Structural Differences :
- Pirisudanol dimaleate contains a succinate ester and a pyridine ring, contrasting with this compound’s valerate-piperidine structure .
- Functional Groups: Pirisudanol has hydroxyl and dimethylamino groups, enhancing polarity.
Physicochemical and Pharmacological Contrasts :
Key Insight: Pirisudanol’s dimaleate salt improves solubility, a strategy that could be applied to this compound for pharmaceutical development.
(R)-2,3-Dihydroxy-3-methylvalerate
Structural Differences :
- This compound is a hydroxy fatty acid with a branched chain and hydroxyl groups, unlike this compound’s linear esterified structure .
Physicochemical Comparison :
Functional Impact: The hydroxyl groups in (R)-2,3-dihydroxy-3-methylvalerate increase solubility and metabolic complexity, whereas this compound’s ester group may render it a prodrug with delayed activation.
Preparation Methods
Reaction Overview
Methyl δ-iodovalerate reacts with excess piperidine in benzene under heated conditions, yielding methyldelta-piperidinovalerate via an SN2 mechanism . The iodide leaving group is displaced by the piperidine nucleophile, forming the C–N bond at the δ-position of the valerate ester.
Key Reaction Parameters:
| Component | Quantity | Role |
|---|---|---|
| Methyl δ-iodovalerate | 30.0 g (0.124 mol) | Substrate |
| Piperidine | 42.5 g (0.50 mol) | Nucleophile/Base |
| Benzene | 250 mL | Solvent |
| Temperature | 60°C | Reaction condition |
| Time | 3 hours | Reaction duration |
Procedure:
-
Dissolve methyl δ-iodovalerate and piperidine in benzene.
-
Heat the mixture at 60°C for 3 hours.
-
Cool, concentrate, and purify via recrystallization or distillation.
Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where piperidine attacks the δ-carbon of the iodovalerate ester. The polar aprotic solvent (benzene) stabilizes the transition state, though its low polarity suggests potential involvement of a radical pathway under heating.
Alternative Methodologies and Comparative Analysis
Hypothetical Protocol:
| Component | Quantity | Role |
|---|---|---|
| Methyl δ-bromovalerate | 1.0 equiv | Substrate |
| Piperidine | 1.2 equiv | Nucleophile |
| PdCl₂/XPhos | 5 mol% | Catalyst |
| THF | Solvent | Reaction medium |
| Temperature | 75°C | Reaction condition |
Advantage : Higher selectivity and reduced side reactions compared to SN2.
Challenge : Requires specialized catalysts and inert conditions.
Example Conditions:
-
Substrate: Methyl 3-oxovalerate
-
Catalyst: RuCl₂(S)-BINAP
-
Pressure: 30 atm H₂
-
Yield: 97% ee (enantioselective reduction)
Limitation : Requires synthesis of δ-ketovalerate precursors, adding steps.
Optimization Strategies and Reaction Mechanisms
Solvent and Temperature Effects
Piperidine Stoichiometry
Using a 4:1 molar ratio of piperidine to iodovalerate ensures complete conversion by neutralizing HI byproducts, acting as a base.
Challenges and Practical Considerations
-
Toxicity of Benzene : Substituting with toluene or THF reduces health risks.
-
Iodide Handling : Methyl δ-iodovalerate is moisture-sensitive; storage under inert atmosphere is critical.
-
Purification : Silica gel chromatography or fractional distillation isolates the product from residual piperidine and solvents.
Q & A
Basic Research Questions
What are the recommended methodologies for synthesizing Methyldelta-piperidinovalerate, and how can purity be validated?
Synthesis should follow protocols for structurally similar heterocyclic compounds, such as microwave-assisted reactions for improved yield and reduced side products . Post-synthesis, validate purity using:
- Chromatographic techniques (HPLC or GC-MS) to identify impurities.
- Spectroscopic methods (NMR, FT-IR) to confirm molecular structure .
- Elemental analysis to verify stoichiometric ratios.
Document procedural deviations (e.g., solvent purity, temperature fluctuations) to troubleshoot batch inconsistencies .
How should researchers design initial experiments to assess this compound’s physicochemical properties?
Adopt a tiered approach:
In silico modeling (e.g., QSAR) to predict solubility, logP, and stability.
Empirical testing :
- Solubility profiles across pH gradients.
- Thermal stability via differential scanning calorimetry (DSC).
- Hydrolytic degradation studies under accelerated conditions .
Compare results with structurally analogous compounds to identify outliers requiring mechanistic investigation .
What statistical frameworks are optimal for analyzing preliminary bioactivity data?
Use hypothesis-driven analyses:
- Dose-response curves (non-linear regression) to estimate IC50/EC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Power analysis to determine sample size adequacy for follow-up studies .
Report effect sizes and confidence intervals to contextualize significance beyond p-values .
Advanced Research Questions
How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Systematically evaluate:
- Pharmacokinetic factors : Bioavailability, metabolic stability (e.g., liver microsomal assays).
- Experimental design : Species-specific differences, dosing regimens, and endpoint measurements .
- Data normalization : Adjust for confounding variables (e.g., protein binding in vitro vs. in vivo).
Use meta-analytic techniques to aggregate findings from independent studies and identify bias sources .
What strategies optimize the reproducibility of this compound’s synthetic protocols?
Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Document reaction conditions (catalyst purity, solvent grade) in machine-readable formats .
- Collaborative validation : Cross-lab replication with blinded operators.
- Open-source repositories : Share raw spectral data (NMR, MS) for peer verification .
How to design a mixed-methods study investigating this compound’s mechanism of action?
Integrate:
- Quantitative : Transcriptomic/proteomic profiling to identify target pathways.
- Qualitative : Semi-structured interviews with domain experts to contextualize omics data .
Ensure alignment with PICOT criteria (Population: cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: pathway modulation; Time: longitudinal assays) .
What meta-analysis frameworks are suitable for reconciling disparate toxicity findings across studies?
Follow PRISMA guidelines:
Systematic search : Include databases like PubMed, Embase, and preprint servers.
Risk-of-bias assessment : Use tools like ROB-2 for in vivo studies.
Statistical harmonization : Convert endpoints (e.g., LD50) to standardized metrics.
Subgroup analysis : Stratify by administration route, species, or formulation .
Methodological Guidance for Complex Scenarios
How to address challenges in long-term stability studies of this compound?
- Accelerated stability testing : Use ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH).
- Degradation product identification : LC-MS/MS coupled with molecular networking.
- Real-time monitoring : Deploy IoT-enabled sensors for continuous data collection in storage conditions .
What ethical considerations apply when transitioning from preclinical to clinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
